molecular formula C24H20N2O4 B10877090 Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate

Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate

Cat. No.: B10877090
M. Wt: 400.4 g/mol
InChI Key: WUGZIRKEEVHFIN-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a benzoate ester and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with anthranilic acid to form a Schiff base, followed by cyclization to yield the quinazolinone core. This intermediate is then esterified with ethyl benzoate under acidic conditions to produce the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group and benzoate ester contribute to its unique pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

ethyl 4-[2-(4-methoxyphenyl)-4-oxoquinazolin-3-yl]benzoate

InChI

InChI=1S/C24H20N2O4/c1-3-30-24(28)17-8-12-18(13-9-17)26-22(16-10-14-19(29-2)15-11-16)25-21-7-5-4-6-20(21)23(26)27/h4-15H,3H2,1-2H3

InChI Key

WUGZIRKEEVHFIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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